2-(Piperidin-4-yl)propanoic acid
Overview
Description
2-(Piperidin-4-yl)propanoic acid is an organic compound that features a piperidine ring attached to a propanoic acid moiety
Mechanism of Action
Target of Action
Piperidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that 2-(Piperidin-4-yl)propanoic acid may also interact with multiple targets.
Mode of Action
It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which are structurally similar to piperidine derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that this compound may affect similar pathways.
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, such as 2-(Piperidin-4-yl)propanoic acid, show a wide variety of biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)propanoic acid typically involves the reaction of piperidine with a suitable propanoic acid derivative. One common method is the alkylation of piperidine with 2-bromopropanoic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation may involve alkyl halides.
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Depending on the substituent, various halogenated or alkylated derivatives can be formed.
Scientific Research Applications
2-(Piperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-yl)propanoic acid
- 2-(Piperidin-2-yl)propanoic acid
- 2-(Pyrrolidin-4-yl)propanoic acid
Uniqueness
2-(Piperidin-4-yl)propanoic acid is unique due to the position of the piperidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of the piperidine ring and the propanoic acid moiety can result in distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-piperidin-4-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHGXOMOOJAGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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